molecular formula C19H25N3O3 B3005976 3-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide CAS No. 2034401-61-9

3-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide

Cat. No. B3005976
CAS RN: 2034401-61-9
M. Wt: 343.427
InChI Key: LIOZCZKRCHPARG-WKILWMFISA-N
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Description

The compound "3-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide" is a chemical entity that appears to be derived from isoxazole and pyridine moieties. Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring, while pyridine is a six-membered ring containing one nitrogen atom. The compound seems to be a hybrid structure that combines these two heterocycles, potentially offering a range of chemical and biological properties.

Synthesis Analysis

The synthesis of related isoxazole derivatives has been reported in the literature. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a useful scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles . This suggests that the compound of interest could be synthesized using similar strategies, involving 1,3-dipolar cycloaddition and elimination reactions. Additionally, the synthesis of N-1-(3,5-dimethyl-4-isoxazolyl) propanamides has been achieved, indicating that the dimethylisoxazolyl group can be incorporated into propanamide structures .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry . These methods provide detailed information about the electronic environment and the spatial arrangement of atoms within the molecule. The compound's structure likely features a cyclohexyl ring attached to a propanamide moiety, with a pyridin-2-yloxy substituent and a 3,5-dimethylisoxazol-4-yl group.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. For example, the related compound 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one undergoes regioselective alkylation and sulfonylation under basic conditions . This indicates that the compound of interest may also be reactive towards nucleophilic substitution reactions, potentially allowing for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For instance, the pKa value of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is reported to be 6.9, which classifies it as a weak acid . This suggests that the compound of interest may also exhibit acidic properties, and its solubility and stability could be pH-dependent. The electronic structure and tautomerism of isoxazole derivatives have been studied theoretically, which can provide insights into the reactivity and electronic properties of the compound .

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyridin-2-yloxycyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13-17(14(2)25-22-13)10-11-18(23)21-15-6-8-16(9-7-15)24-19-5-3-4-12-20-19/h3-5,12,15-16H,6-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOZCZKRCHPARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide

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